



# **Application Notes and Protocols for Cell Invasion Assay Using cyclo(RLsKDK)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | cyclo(RLsKDK) |           |
| Cat. No.:            | B11930368     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein that plays a significant role in cancer progression, including invasion and metastasis. Elevated expression of ADAM8 is often correlated with poor prognosis in various cancers. The cyclic peptide **cyclo(RLsKDK)**, also known as BK-1361, is a specific inhibitor of ADAM8, targeting its disintegrin domain and preventing the necessary multimerization for its activity.[1] By inhibiting ADAM8, **cyclo(RLsKDK)** has been shown to effectively reduce cancer cell invasion in a dosedependent manner, making it a promising candidate for anti-metastatic therapies.[1]

These application notes provide a detailed protocol for utilizing **cyclo(RLsKDK)** in a cell invasion assay to assess its inhibitory effects on cancer cells. The protocol is based on the widely used Transwell invasion assay, also known as the Boyden chamber assay.

# **Principle of the Assay**

The cell invasion assay measures the ability of cells to move through a layer of extracellular matrix (ECM) components, mimicking the in vivo process of tissue invasion. In this protocol, a Transwell insert with a porous membrane is coated with a basement membrane matrix, such as Matrigel®. Cancer cells are seeded in the upper chamber of the insert in a serum-free medium, while the lower chamber contains a chemoattractant, typically a medium with fetal bovine



serum (FBS). Invasive cells degrade the ECM, migrate through the pores of the membrane towards the chemoattractant, and adhere to the bottom surface of the membrane. The inhibitory effect of **cyclo(RLsKDK)** is quantified by comparing the number of invaded cells in treated versus untreated conditions.

#### **Data Presentation**

The inhibitory effect of **cyclo(RLsKDK)** on cancer cell invasion is typically assessed by quantifying the number of invaded cells at various concentrations of the peptide. The results are often presented as a percentage of invasion relative to the untreated control.

Table 1: Dose-Dependent Inhibition of Pancreatic Cancer Cell Invasion by cyclo(RLsKDK)

| Cell Line | Treatment         | Concentration (nM) | % Invasion (relative to control) |
|-----------|-------------------|--------------------|----------------------------------|
| Panc1_A8  | Control (vehicle) | 0                  | 100%                             |
| Panc1_A8  | cyclo(RLsKDK)     | 10                 | Reduced                          |
| Panc1_A8  | cyclo(RLsKDK)     | 100                | Significantly Reduced            |
| Panc1_A8  | cyclo(RLsKDK)     | 1000               | Maximally Reduced                |
| AsPC-1    | Control (vehicle) | 0                  | 100%                             |
| AsPC-1    | cyclo(RLsKDK)     | 1000               | ~13%                             |

Data adapted from Schlomann U, et al. Nat Commun. 2015.[1]

# **Experimental Protocols Materials and Reagents**

- Cancer cell line of interest (e.g., Panc-1, AsPC-1, U87 glioblastoma, HCT116 colon cancer)
   [1][2][3]
- Cyclo(RLsKDK) peptide (synthesized or commercially available)
- Cell culture medium (e.g., DMEM, RPMI-1640)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- Transwell inserts (8 μm pore size) for 24-well plates
- Matrigel® Basement Membrane Matrix (or other suitable ECM)
- Serum-free cell culture medium
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol)
- Staining solution (e.g., 0.1% Crystal Violet in 20% methanol or DAPI)
- Microscope with imaging capabilities

## **Experimental Workflow**





Click to download full resolution via product page

Experimental workflow for the cell invasion assay.

## **Detailed Method**



- 1. Preparation of Matrigel-Coated Inserts:
- Thaw Matrigel® on ice overnight in a 4°C refrigerator.
- Dilute Matrigel® with cold, serum-free medium to the desired concentration (typically 1-2 mg/mL). The optimal concentration may need to be determined empirically for your cell line.
- Add 50-100 μL of the diluted Matrigel® solution to the upper chamber of each Transwell
  insert.
- Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.
- 2. Cell Preparation:
- Culture cancer cells to ~80% confluency.
- The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.
- On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10<sup>5</sup> to 5 x 10<sup>5</sup> cells/mL.
   The optimal cell density should be determined for each cell line.
- 3. Invasion Assay:
- Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and lower chambers and incubate for 1-2 hours at 37°C.
- Carefully remove the rehydration medium from the upper and lower chambers.
- In the lower chamber of the 24-well plate, add 500-750  $\mu L$  of medium containing a chemoattractant (e.g., 10% FBS).
- Prepare the cell suspension with different concentrations of cyclo(RLsKDK) (e.g., 0, 10, 100, 1000 nM) in serum-free medium. Include a vehicle-only control.
- Add 200-500 μL of the cell suspension containing the respective cyclo(RLsKDK)
   concentration to the upper chamber of the inserts.



- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time will need to be optimized based on the invasive potential of the cell line.
- 4. Quantification of Invaded Cells:
- After incubation, carefully remove the inserts from the wells.
- Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
- Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Image the stained cells on the underside of the membrane using a microscope. Capture several random fields of view for each insert.
- Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

## **Signaling Pathway**

**Cyclo(RLsKDK)** inhibits cell invasion by targeting ADAM8. The inhibition of ADAM8 disrupts downstream signaling pathways that are crucial for cell migration and invasion.





Click to download full resolution via product page

ADAM8 signaling pathway in cell invasion.



#### Pathway Description:

ADAM8, through its proteolytic and non-proteolytic functions, plays a crucial role in promoting cell invasion.[4] Its disintegrin domain can bind to and activate β1 integrins, leading to the downstream activation of Focal Adhesion Kinase (FAK) and the PI3K/AKT signaling pathway.[4] This can also trigger the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[2] Furthermore, ADAM8 has been shown to modulate the TGF-β signaling pathway, leading to the activation of Smad2/3 and promoting the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion.[5] The activation of these pathways ultimately leads to the transcription of genes involved in cell motility, ECM degradation (e.g., Matrix Metalloproteinases - MMPs), and invasion.[1] **Cyclo(RLsKDK)** inhibits the initial step of ADAM8 multimerization, thereby blocking these downstream pro-invasive signaling events.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ADAM8 as a drug target in Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness PMC [pmc.ncbi.nlm.nih.gov]
- 3. A disintegrin and metalloproteinase 8 induced epithelial-mesenchymal transition to promote the invasion of colon cancer cells via TGF-β/Smad2/3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Invasion Assay Using cyclo(RLsKDK)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930368#cell-invasion-assay-using-cyclo-rlskdk]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com